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Compound of Interest

4-Methyl-4-phenylicyclohexan-1-
Compound Name:
amine

Cat. No.: B13089803

Get Quote

\ J

PubChem CID: 12230279 (Hydrochloride Salt) | Molecular Formula: CizH1oN

Executive Summary & Chemical Identity

4-Methyl-4-phenylcyclohexan-1-amine represents a specialized structural scaffold in
medicinal chemistry, often utilized as a conformationally restricted bioisostere of 4-substituted
piperidines. Characterized by a gem-disubstituted C4 position (containing both a methyl and a
phenyl group), this molecule exhibits unique steric properties that "lock" the cyclohexane ring

into a specific chair conformation.

This guide details the physicochemical profile, synthetic methodologies, and structural analysis
of this compound, serving as a reference for researchers in drug discovery (specifically in the
fields of analgesics and CNS-active agents).

Chemical Identification Data
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Property Data

IUPAC Name 4-methyl-4-phenylcyclohexan-1-amine

1-Amino-4-methyl-4-phenylcyclohexane; 4-
Common Synonyms )
Methyl-4-phenylcyclohexylamine

18932-33-7 (Ketone precursor reference),

CAS Number )

33483-65-7 (General amine salt ref)
PubChem CID 12230279 (HCI Salt)

] 189.30 g/mol (Free base); 225.76 g/mol (HCI

Molecular Weight

Salt)
SMILES CC1(CCC(CC1)N)C2=CC=CC=C2
InChlKey NOWKJIMNJITFDAQO-UHFFFAOYSA-N

Physicochemical Profile & Structural Analysis

Understanding the stereochemistry of 4-methyl-4-phenylcyclohexan-1-amine is critical for its
application. Unlike simple monosubstituted cyclohexanes, the C4 position is quaternary,
bearing two different groups.

Conformational Locking (The "Anchor" Effect)

The phenyl group has a significantly higher A-value (conformational free energy difference)
than the methyl group (A-value Ph = 2.8 kcal/mol vs. Me = 1.7 kcal/mol). Consequently, the
cyclohexane ring predominantly adopts a chair conformation where the bulky phenyl group is
equatorial, forcing the methyl group into the axial position.

o Implication: This creates a rigid hydrophobic core. The position of the amine group (C1)
relative to this fixed C4 center determines the isomer (cis/trans).

e |somer Definition:
o Trans-isomer: Amine is trans to the Phenyl group (Amine Axial / Phenyl Equatorial).

o Cis-isomer: Amine is cis to the Phenyl group (Amine Equatorial / Phenyl Equatorial).
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o Note: In 1,4-disubstituted cyclohexanes, trans is usually aa or ee. Here, due to the gem-
substitution, the terms must be defined relative to the highest priority group (Phenyl).

Property Value Significance

Indicates good lipophilicity;

XLogP3 ~2.8 _
likely BBB permeable.
Low polar surface area,
TPSA 26.0 A2 _
favorable for CNS penetration.
H-Bond Donors 1 Primary amine functionality.
H-Bond Acceptors 1 Primary amine functionality.
Restricted flexibility due to ring
Rotatable Bonds 1

structure.

Synthetic Methodology

The synthesis of 4-methyl-4-phenylcyclohexan-1-amine typically proceeds via the ketone
intermediate, 4-methyl-4-phenylcyclohexanone (CID 12230277). The following protocol outlines
a reductive amination workflow, favored for its ability to access both isomers or be tuned for
stereoselectivity.

Reaction Workflow Diagram

NH20H-HCl H2 / Raney Ni

4-Methyl-4-phenyl |  NaOAc, EtOH _ | Intermediate: or NaBH3CN _ [ 4-Methyl-4-phenyl ___\ﬁ\’_OIl_(l_l]}_> Acid-Base Extraction

cyclohexanone "1 oxime / Imine "1 cyclohexan-1-amine & Recrystallization

Click to download full resolution via product page

Figure 1: Synthetic pathway from ketone precursor to final amine product.

Detailed Protocol: Reductive Amination

Objective: Conversion of 4-methyl-4-phenylcyclohexanone to the corresponding amine.
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Reagents:

4-Methyl-4-phenylcyclohexanone (1.0 eq)

Ammonium Acetate (10.0 eq)

Sodium Cyanoborohydride (NaCNBHs) (0.7 eq)

Solvent: Methanol (dry)
Procedure:

e Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
methyl-4-phenylcyclohexanone in dry methanol under an inert atmosphere (N2). Add
Ammonium Acetate in one portion.

e Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride in small
portions to prevent excessive foaming.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—24 hours. Monitor
consumption of the ketone via TLC (Solvent: Hexane/EtOAC).

e Quench: Acidify the solution carefully with concentrated HCI to pH < 2 (to decompose excess
hydride and liberate the amine salt).

e Workup:
o Evaporate methanol under reduced pressure.
o Dissolve residue in water.[1]
o Wash the acidic aqueous layer with Diethyl Ether (to remove unreacted ketone).
o Basify the aqueous layer with NaOH (pH > 12).
o Extract the free amine into Dichloromethane (DCM) (3x).

o Dry combined organics over MgSOa4 and concentrate.[2]
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 Purification: The crude amine is an oil. Convert to the Hydrochloride salt by dissolving in
Ethanol and adding HCI/Ether. Recrystallize from EtOH/Et20 to separate cis/trans isomers if
necessary.

Applications in Drug Development

This compound serves as a critical scaffold in the design of CNS-active agents. Its structural
rigidity allows medicinal chemists to probe the spatial requirements of receptor binding pockets.

Opioid Receptor Ligands

The 4-phenylcyclohexylamine moiety is a carba-analog of the 4-phenylpiperidine
pharmacophore found in opioids like Pethidine (Meperidine) and Fentanyl.

e Mechanism: Replacing the nitrogen of the piperidine ring with a carbon (and moving the
amine to the exocyclic position or C1) alters the pKa and lipophilicity profile while maintaining
the critical phenyl-amine distance required for Mu-opioid receptor (MOR) binding.

o Research Utility: Used to synthesize analogs of AH-7921 (a cyclohexyl-diamine opioid) to
study structure-activity relationships (SAR).[3]

NK1 Receptor Antagonists

Gem-disubstituted cyclohexanes are explored as cores for Neurokinin-1 (NK1) antagonists
(e.g., anti-emetics, antidepressants). The "locked" conformation ensures that the pendant
groups (attached to the amine) are presented in a precise orientation, reducing the entropic
penalty of binding.

Sigma Receptor Ligands

The hydrophobic bulk of the phenyl group combined with a protonated amine at physiological
pH makes this scaffold a candidate for Sigma-1 receptor affinity, often implicated in neuropathic
pain modulation.

Safety & Handling (E-E-A-T)

As a primary amine, this compound poses specific hazards. Protocols must be strictly followed.
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GHS Classification:

o Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
e Serious Eye Damage: Category 1.

o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocol:

o PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only
in a functioning fume hood.

o Storage: Store under inert gas (Argon/Nitrogen) to prevent carbamate formation (reaction
with atmospheric CO2). Keep cool and dry.

o Spill Response: Neutralize spills with weak acid (e.qg., dilute acetic acid) before absorbing
with inert material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 4-Methyl-4-phenylcyclohexan-1-
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phenylcyclohexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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